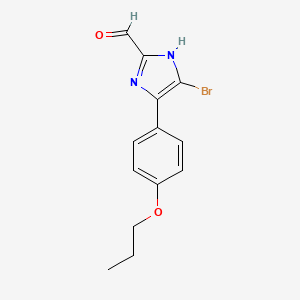
5-Bromo-4-(4-propoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD33022668 is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022668 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the formation of intermediate compounds. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of MFCD33022668 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes and the use of advanced reactors to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: MFCD33022668 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022668 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, play a crucial role in determining the reaction’s outcome.
Major Products: The major products formed from the reactions of MFCD33022668 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which can be tailored for specific applications.
Scientific Research Applications
MFCD33022668 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022668 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD33022668 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are often related to its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD33022668 include those with analogous chemical structures and properties. These compounds often share similar reactivity and applications but may differ in specific details such as stability, solubility, and biological activity.
Uniqueness: MFCD33022668 is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for specialized applications where other similar compounds may not be as effective.
Conclusion
MFCD33022668 is a versatile compound with significant importance in various scientific fields Its unique properties and reactivity make it a valuable tool for research and industrial applications
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-4-(4-propoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-7-18-10-5-3-9(4-6-10)12-13(14)16-11(8-17)15-12/h3-6,8H,2,7H2,1H3,(H,15,16) |
InChI Key |
ZUXQZAPDHBJZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















